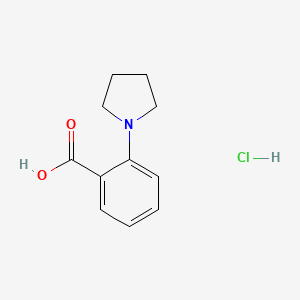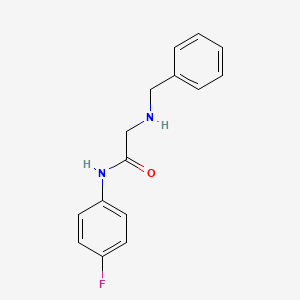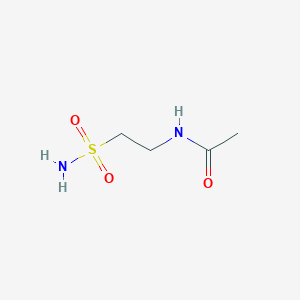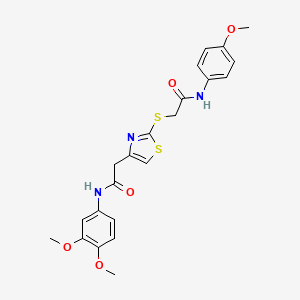![molecular formula C17H18N6O B2959262 (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034302-77-5](/img/structure/B2959262.png)
(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a triazole ring, and a pyrrolidine ring . The benzimidazole ring is a type of heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . The triazole ring is another type of heterocycle, consisting of two carbon atoms and three nitrogen atoms . The pyrrolidine ring is a type of cyclic amine with the formula (CH2)4NH .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups . The benzimidazole and triazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds . The pyrrolidine ring, on the other hand, is a type of cyclic amine .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, the benzimidazole and triazole rings might participate in electrophilic substitution reactions due to their aromatic nature . The pyrrolidine ring, being a type of amine, could undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor . The compound’s solubility would be influenced by the presence of polar functional groups .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Bassyouni et al. (2012) detailed the synthesis and evaluation of various benzimidazole derivatives, highlighting their antioxidant and antimicrobial activities. The synthesis involved multiple steps, including reactions with different carboxylic acids to form novel compounds. These processes underline the chemical versatility and potential for creating derivatives with specific biological activities (Bassyouni et al., 2012).
Biological Activities and Applications
- Anticancer and Antimicrobial Applications: Mullagiri et al. (2018) synthesized and evaluated a series of compounds for their antiproliferative activity against various cancer cell lines, revealing significant cytotoxicity. The compounds effectively inhibited microtubule assembly formation, demonstrating their potential as anticancer agents (Mullagiri et al., 2018).
- Optical and Material Science Applications: Volpi et al. (2017) explored the synthesis of imidazo[1,5-a]pyridine derivatives with notable optical properties, including large Stokes' shifts. These findings suggest the potential use of such compounds in the development of luminescent materials (Volpi et al., 2017).
Antiviral and Enzyme Inhibition
- Antiviral Properties: Galal et al. (2010) synthesized benzofuran derivatives showing significant HIV inhibitory activity. This suggests that compounds with similar structures could be explored for their antiviral capabilities, particularly against HIV (Galal et al., 2010).
Drug Design and Molecular Docking
- Sodium Channel Blocker and Anticonvulsant Agents: Malik and Khan (2014) designed and synthesized derivatives as sodium channel blockers with anticonvulsant properties. The study underscores the compound's role in neurological disorder treatments, highlighting its potential in drug design (Malik & Khan, 2014).
Orientations Futures
The compound (1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone and its derivatives could be the subject of future research, given the wide range of biological activities exhibited by similar compounds . Potential areas of study could include further exploration of its synthesis, investigation of its mechanism of action, and evaluation of its potential therapeutic applications.
Propriétés
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c24-17(12-3-4-14-15(7-12)19-10-18-14)22-6-5-13(8-22)23-9-16(20-21-23)11-1-2-11/h3-4,7,9-11,13H,1-2,5-6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFRMRUNGHOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-5-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2959182.png)

![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)
![ethyl 4-((2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2959188.png)
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)

